Trideca-1,12-diyne
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Overview
Description
Trideca-1,12-diyne is an organic compound with the molecular formula C13H20 It is a type of diyne, which means it contains two triple bonds These triple bonds are located at the first and twelfth positions of the tridecane chain, giving it unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Trideca-1,12-diyne can be synthesized through several methods. One common approach involves the coupling of terminal alkynes. For example, the Glaser coupling reaction, which uses copper(I) salts and oxygen, can be employed to couple two terminal alkynes to form a diyne. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which combines a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Glaser coupling and Sonogashira coupling are commonly used due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Trideca-1,12-diyne undergoes various chemical reactions, including:
Oxidation: The triple bonds in this compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the conditions and reagents used.
Substitution: The hydrogen atoms adjacent to the triple bonds can be substituted with other functional groups through reactions such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can selectively reduce the triple bonds to alkenes or alkanes.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst, while alkylation can be performed using alkyl halides and a strong base.
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Trideca-1,12-diyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of trideca-1,12-diyne depends on the specific reaction or application. In general, the reactivity of the triple bonds plays a crucial role. For example, in catalytic hydrogenation, the triple bonds interact with the catalyst surface, facilitating the addition of hydrogen atoms. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Diyne: Contains two triple bonds at the first and third positions.
1,5-Diyne: Contains two triple bonds at the first and fifth positions.
1,7-Diyne: Contains two triple bonds at the first and seventh positions.
Uniqueness of Trideca-1,12-diyne
This compound is unique due to the positioning of its triple bonds at the terminal positions of a long carbon chain. This structural feature imparts distinct reactivity and properties compared to other diynes with different triple bond positions. Its long carbon chain also makes it a valuable building block for synthesizing larger and more complex molecules.
Properties
CAS No. |
38628-39-6 |
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Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
trideca-1,12-diyne |
InChI |
InChI=1S/C13H20/c1-3-5-7-9-11-13-12-10-8-6-4-2/h1-2H,5-13H2 |
InChI Key |
ADPIJJJMOBOULR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCC#C |
Origin of Product |
United States |
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